molecular formula C19H12ClFN4O2 B11512718 (4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione

(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B11512718
M. Wt: 382.8 g/mol
InChI Key: SNOJOPQFZCWFMC-XYOKQWHBSA-N
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Description

(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound that features a pyrazolidine-3,5-dione core with substituted phenyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzaldehyde, 4-fluorophenylhydrazine, and pyrazolidine-3,5-dione. The synthetic route may involve:

    Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with 4-fluorophenylhydrazine to form an intermediate hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization with pyrazolidine-3,5-dione under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H12ClFN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(E)-[3-(4-fluorophenyl)pyrazol-4-ylidene]methyl]-3-hydroxy-1H-pyrazol-5-one

InChI

InChI=1S/C19H12ClFN4O2/c20-13-2-1-3-15(9-13)25-19(27)16(18(26)24-25)8-12-10-22-23-17(12)11-4-6-14(21)7-5-11/h1-10,27H,(H,24,26)/b12-8+

InChI Key

SNOJOPQFZCWFMC-XYOKQWHBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)N2)/C=C/3\C=NN=C3C4=CC=C(C=C4)F)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)N2)C=C3C=NN=C3C4=CC=C(C=C4)F)O

Origin of Product

United States

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